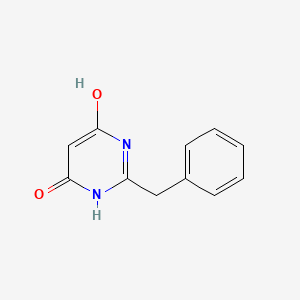

2-Benzylpyrimidine-4,6-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .Molecular Structure Analysis

The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.Chemical Reactions Analysis

A series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized as novel GRP84 agonists based on a high-throughput screening (HTS) hit 1 . 6-Nonylpyridine-2,4-diol was identified as the most potent agonist of GPR84 reported so far, with an EC 50 of 0.189 nM .Physical And Chemical Properties Analysis

The molecular formula of 2-Benzylpyrimidine-4,6-diol is C11H10N2O2. The molecular weight is 202.21 g/mol.Scientific Research Applications

G Protein-Coupled Receptor (GPCR) Agonist Development

2-Benzylpyrimidine-4,6-diol: derivatives have been explored as potential agonists for GPR84, a GPCR involved in inflammatory responses. The design and synthesis of these derivatives aim to develop novel therapeutic agents targeting diseases related to inflammation and metabolic disorders .

Inflammatory Disease Biomarker Identification

Vicinal diols, such as 2-Benzylpyrimidine-4,6-diol , are important signaling metabolites in various inflammatory diseases. Their profiling can lead to the identification of potential biomarkers for these diseases, aiding in early diagnosis and treatment strategies .

Epoxide Hydrolase Inhibition

The compound has been studied for its inhibitory effects on epoxide hydrolases, enzymes that play a crucial role in the metabolism of epoxy fatty acids. Inhibitors based on 2-Benzylpyrimidine-4,6-diol could be significant in the treatment of hypertension and other cardiovascular diseases .

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Researchers have utilized 2-Benzylpyrimidine-4,6-diol in developing sensitive and selective liquid chromatography-post column derivatization methods. This enhances the detection of vicinal diols in biological matrices, improving the study of cellular signaling pathways .

Neuroinflammatory Modulation

Given its presence in immune cells, including microglia in the brain, 2-Benzylpyrimidine-4,6-diol and its derivatives could modulate neuroinflammatory processes. This has implications for the treatment of neurodegenerative diseases where inflammation is a key factor .

Metabolic Disorder Therapeutics

The activation of GPR84 by compounds like 2-Benzylpyrimidine-4,6-diol has been linked to the regulation of metabolic processes. This suggests potential applications in developing treatments for metabolic disorders such as nonalcoholic steatohepatitis .

Fibrotic Disease Treatment

GPR84, which can be targeted by 2-Benzylpyrimidine-4,6-diol derivatives, plays a role in fibrosis. Therapeutic agents developed from this compound could be used in treating fibrotic diseases, offering a novel approach to managing conditions like ulcerative colitis .

Acute Respiratory Distress Syndrome (ARDS) Management

The modulation of GPR84 activity by 2-Benzylpyrimidine-4,6-diol derivatives could have therapeutic benefits in ARDS, a severe lung condition. By influencing immune cell behavior, these compounds may help in reducing the inflammatory response in ARDS patients .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

properties

IUPAC Name |

2-benzyl-4-hydroxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-7-11(15)13-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLXNPRSAZFLNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylpyrimidine-4,6-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1344652.png)

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)